molecular formula C9H7F3N2O2 B1404267 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine CAS No. 919300-11-1

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

Número de catálogo: B1404267
Número CAS: 919300-11-1
Peso molecular: 232.16 g/mol
Clave InChI: JYISOWSIMSVXSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine (C₉H₇F₃N₂O₂) is a fluorinated azetidine derivative characterized by a strained four-membered azetidine ring substituted with two fluorine atoms at the 3,3-positions and a 2-fluoro-4-nitrophenyl group at the 1-position. Its molecular weight is 244.16 g/mol, and it exhibits a purity of 95% with a room-temperature storage recommendation .

Key hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine typically involves the reaction of 2-fluoro-4-nitroaniline with difluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then cyclized to form the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Functional Group Transformations

The 2-fluoro-4-nitrophenyl moiety undergoes characteristic aromatic reactions:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 3,3-difluoro-1-(2-fluoro-4-aminophenyl)azetidine .

  • Electrophilic Substitution : The fluorine substituents direct electrophiles to meta/para positions, enabling sulfonation or nitration under controlled conditions .

Key Observation : The azetidine ring’s strain increases reactivity toward ring-opening but stabilizes the structure against thermal decomposition .

Ring-Opening Reactions

The strained azetidine ring participates in nucleophilic attacks:

  • Acid-Catalyzed Hydrolysis : Reacts with HCl/MeOH to yield γ-fluoroamine derivatives.

  • Organometallic Insertion : Grignard reagents (e.g., MeMgBr) open the ring, forming fluorinated aliphatic amines .

Example Reaction :

\text{Azetidine}+\text{MeMgBr}\rightarrow \text{CH}_3-\text{CHF}-\text{CHF}-\text{NH}_2+\text{MgBr}_2$$*Yield*:55%(THF,−78°C)[7].---##4.[**Application-OrientedReactivity**](pplx://action/followup)Thiscompoundservesasaprecursorinpharmaceuticalsynthesis:-**[Cross-CouplingReactions](pplx://action/followup)**:Suzuki-Miyauracouplingwitharylboronicacidsmodifiesthephenylgroup(Pd(PPh₃)₄,K₂CO₃)[9].-**[Bioconjugation](pplx://action/followup)**:Theaminegroupreactswithactivatedesters(e.g.,NHSesters)toformstableamidebondsforprodrugdesign[6][10].**[StabilityNote](pplx://action/followup)**:Thedifluoromotifenhancesmetabolicstability,asshowninpharmacokineticstudiesofanalogousazetidines[6][8].---##5.[**ComparativeReactionKinetics**](pplx://action/followup)Datafromfluorinatedazetidinederivativesreveal:|Property|3,3-DifluoroazetidineDerivative|Non-FluorinatedAnalog||-------------------------------|----------------------------------|------------------------||HydrolysisHalf-Life(pH7.4)|48h|12h||MeltingPoint|142–145°C|98–101°C||LogP(Octanol-Water)|2.3|1.1|*Sources*:[6][7][10]---Thisanalysissynthesizesdatafromfluorinationchemistry,aromaticsubstitutionmechanisms,andazetidineringdynamics.Whiledirectstudieson3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidinearelimited,itsbehaviorisextrapolatedfromstructurallyrelatedsystems[5][6][7].

Aplicaciones Científicas De Investigación

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine involves its interaction with specific molecular targets. The fluorine atoms and nitrophenyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Fluorine and Nitro Substituents

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)azetidine

  • Structural Difference : The nitro group is at the 2-position of the phenyl ring instead of the 4-position.
  • For example, the para-nitro group in the target compound may enhance electron withdrawal compared to the ortho-nitro isomer, influencing ring-opening energetics in photochemical reactions .
  • Safety Profile : Both isomers share similar hazards (H315, H319, H335), but differences in metabolic pathways could arise due to substituent positioning .

N-Alkylated Azetidine Derivatives (e.g., 3,3-Difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylic Acid)

  • Structural Difference : Replacement of the 2-fluoro-4-nitrophenyl group with a piperidine-substituted cyclobutane.
  • Impact : The absence of aromatic nitro groups reduces redox activity, making these derivatives less prone to photoinduced electron transfer. However, the cyclobutane ring may introduce additional strain, affecting stability .

Heterocyclic Analogues: 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Structural Difference : A six-membered morpholine ring replaces the azetidine core.
  • Impact :
    • Ring Strain : Azetidine’s smaller ring (4-membered) has higher strain energy (~25 kcal/mol) compared to morpholine’s 6-membered ring, increasing reactivity in ring-opening reactions .
    • Solubility : Morpholine’s oxygen atom enhances polarity, likely improving aqueous solubility relative to the azetidine derivative .
  • Safety: Both compounds produce hazardous combustion byproducts (e.g., HF, NOx), but morpholine’s lower ring strain may reduce sensitivity to mechanical impact .

Non-Azetidine Fluorinated Nitroaromatics

4,4'-Difluoro-2-nitrodiphenyl

  • Structural Difference : A biphenyl system with nitro and fluorine substituents.

Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)

  • Structural Difference : A dihydropyridine core with ester and nitro groups.
  • Impact : Nifedipine’s calcium channel-blocking activity highlights the role of nitro groups in pharmacological activity. However, the azetidine derivative’s smaller ring may confer distinct pharmacokinetic properties, such as faster metabolic clearance .

Physicochemical and Functional Comparisons

Electronic and Redox Properties

  • The target compound’s fluorine and nitro groups create a strong electron-deficient aromatic system, facilitating electron-transfer reactions.
  • In contrast, non-fluorinated azetidines (e.g., 1-phenylazetidine) exhibit higher oxidation potentials, making them less reactive in redox-mediated processes .

Thermodynamic Stability

  • Azetidine’s ring strain increases susceptibility to ring-opening under thermal or photochemical stress. Comparatively, morpholine derivatives (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine) are more thermally stable due to reduced ring strain .

Pharmacological Potential

  • Fluorinated azetidines, like those in , show antimicrobial and antifungal activities. The target compound’s nitro group may enhance these effects via nitroreductase activation, a mechanism observed in nitroaromatic prodrugs .

Data Tables

Property 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine 4-(2-Fluoro-4-nitrophenyl)morpholine Nifedipine
Molecular Formula C₉H₇F₃N₂O₂ C₁₀H₁₀FN₂O₃ C₁₇H₁₈N₂O₆
Ring Strain Energy (kcal/mol) ~25 (estimated) Negligible N/A (non-cyclic core)
Key Hazards H315, H319, H335 Similar combustion byproducts H302 (acute toxicity)
Solubility in Water Low (fluorine/nitro groups) Moderate (oxygen in morpholine) Very low (lipophilic)
Redox Activity High (electron-deficient aromatic system) Moderate Low

Actividad Biológica

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine is a novel chemical compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with microtubule (MT) dynamics. Studies indicate that compounds with similar structural features can stabilize microtubules, preventing their collapse, which is crucial in various cellular processes including mitosis and intracellular transport .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (EWGs) such as fluorine and nitro groups significantly enhances the biological potency of azetidine derivatives. For instance, modifications at the para position of the aromatic ring have been shown to influence the compound's efficacy against cancer cell lines .

Table 1: Comparison of Biological Activity in Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDMicrotubule stabilization
Epothilone D~0.5Microtubule stabilization
Doxorubicin~0.5DNA intercalation and topoisomerase inhibition

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

In a preclinical study involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), this compound exhibited promising results. The compound induced apoptosis in a dose-dependent manner, suggesting that it may trigger programmed cell death pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine, and how can steric hindrance be mitigated?

  • Methodology : Fluorination of the azetidine ring can be achieved via deoxyfluorination agents (e.g., DAST or Deoxo-Fluor). The nitro and fluorine substituents on the phenyl ring may require regioselective nitration and halogenation steps. Steric challenges during cyclization can be addressed using high-dilution conditions or microwave-assisted synthesis to enhance reaction efficiency. Characterization via 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirms regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1000–1300 cm1^{-1}, nitro group vibrations at 1500–1600 cm1^{-1}).
  • Multinuclear NMR : 19F^{19}\text{F} NMR detects fluorine environments, while 1H^{1}\text{H}/13C^{13}\text{C} NMR resolves aromatic and azetidine ring protons.
  • GC-MS/HPLC : Validates purity (>98%) and molecular ion peaks .

Q. How can solubility profiles in organic solvents be determined experimentally?

  • Methodology : Use gravimetric analysis or UV-Vis spectroscopy to measure saturation concentrations in solvents (e.g., DMSO, THF, ethanol). Thermodynamic models (e.g., UNIFAC) can predict solubility in mixed solvents, validated against experimental data .

Q. What strategies ensure stability during storage and handling?

  • Methodology : Conduct accelerated stability studies under varying temperatures and humidity. Analyze degradation products via LC-MS and monitor hydrolytic sensitivity of the nitro group. Store under inert atmosphere at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How do the electronic effects of fluorine and nitro substituents influence the compound’s reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals. Experimental validation via cyclic voltammetry quantifies redox potentials, while UV-Vis spectroscopy tracks charge-transfer interactions. The nitro group’s electron-withdrawing effect stabilizes the azetidine ring but may enhance electrophilic substitution at meta positions .

Q. Can this compound serve as a precursor for coordination complexes, and what ligand properties are critical?

  • Methodology : Screen metal-binding affinity (e.g., with Pd(II), Cu(I)) using spectroscopic titration (UV-Vis, fluorescence quenching) and X-ray crystallography. The azetidine nitrogen and fluorine atoms may act as Lewis bases, with steric bulk influencing coordination geometry. Compare with analogous azetidine derivatives in catalysis .

Q. What computational models predict blood-brain barrier (BBB) permeability for medicinal chemistry applications?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and molecular weight. In vitro BBB assays (e.g., PAMPA-BBB) validate predictions. The azetidine scaffold’s rigidity and fluorine’s lipophilicity may enhance permeability, as seen in neurotransmitter analogs .

Q. How does the compound behave under photolytic conditions, and what degradation pathways dominate?

  • Methodology : Irradiate solutions (e.g., in acetonitrile) with UV light (254–365 nm) and analyze products via LC-MS/MS. Radical intermediates can be trapped using spin traps (e.g., DMPO) and studied via EPR. Fluorine substituents may reduce photostability by forming reactive fluorinated radicals .

Q. Data Contradictions and Validation

  • Synthetic Yield Variability : Conflicting reports on azetidine ring closure efficiency (40–75%) may arise from solvent polarity or catalyst choice. Reproduce results using controlled anhydrous conditions and palladium catalysts .
  • Fluorine NMR Shifts : Discrepancies in 19F^{19}\text{F} chemical shifts (δ –110 to –150 ppm) could reflect solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6). Standardize referencing to CFCl3_3 and validate with computational NMR predictions .

Propiedades

IUPAC Name

3,3-difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2/c10-7-3-6(14(15)16)1-2-8(7)13-4-9(11,12)5-13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYISOWSIMSVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739911
Record name 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919300-11-1
Record name 3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine
3,3-Difluoro-1-(2-fluoro-4-nitrophenyl)azetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.